molecular formula C12H20Cl2N2O B2673416 (R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 876159-31-8

(R)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2673416
CAS No.: 876159-31-8
M. Wt: 279.21
InChI Key: XXSIXSNQSIRYFR-NVJADKKVSA-N
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Description

®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: is a chiral amine compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxybenzyl group and an amine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a 4-methoxybenzyl halide and a base to facilitate the substitution.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to efficiently produce the pyrrolidine ring.

    Automated Substitution Reactions: Employing automated systems to introduce the 4-methoxybenzyl group under controlled conditions.

    Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amine group, converting it to a secondary or tertiary amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation Products: Aldehydes, acids, or ketones.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal communication and function.

Comparison with Similar Compounds

®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: can be compared with other similar compounds such as:

    (S)-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(4-Methoxybenzyl)pyrrolidin-3-amine: The non-chiral version, which lacks the specific stereochemistry.

    1-(4-Methoxyphenyl)pyrrolidin-3-amine: A compound with a similar structure but different substituents on the aromatic ring.

The uniqueness of ®-1-(4-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride lies in its chiral nature, which can lead to specific interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIXSNQSIRYFR-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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